

Isobornyl Thiocyanoacetate: Formulation and Experimental Considerations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thanite*

Cat. No.: B087297

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobornyl thiocyanoacetate, historically known by its trade name "**Thanite**," is a synthetic organic compound with a history of use as a contact insecticide.^{[1][2]} While its primary application has been in pest control, its chemical properties may be of interest for experimental purposes in various scientific fields. This document provides an overview of the known information on isobornyl thiocyanoacetate, including its physical and chemical properties, historical formulations, and general protocols for its preparation for experimental use. It is important to note that detailed modern experimental protocols and elucidated signaling pathways for this specific compound are not readily available in the current scientific literature. The information presented herein is a compilation of existing data to guide preliminary research.

Chemical and Physical Properties

Isobornyl thiocyanoacetate is a clear, amber or reddish-yellow oily liquid with a terpene-like odor.^{[2][3]} It is practically insoluble in water but is very soluble in organic solvents such as alcohol, benzene, chloroform, and ether.^[3] It is stable under normal storage conditions.^{[1][3]}

Property	Value	Citation(s)
Molecular Formula	C ₁₃ H ₁₉ NO ₂ S	[3]
Molecular Weight	253.36 g/mol	[4]
CAS Number	115-31-1	[3]
Appearance	Clear, amber, or reddish-yellow oily liquid	[2][3]
Odor	Terpene-like	[2][3]
Melting Point	-48 °C	[3]
Boiling Point	95 °C at 0.06 Torr	[3]
Density	1.1465 g/cm ³ at 25 °C	[3]
Water Solubility	Practically insoluble	[3]
Organic Solvent Solubility	Very soluble in alcohol, benzene, chloroform, ether	[3]
Stability	Stable under normal storage conditions	[1][3]
Corrosivity	Somewhat corrosive to galvanized iron	[1][3]

Synthesis

Two primary methods for the synthesis of isobornyl thiocyanoacetate have been described:

- A two-step process beginning with camphene, which is first reacted with chloroacetic acid at elevated temperatures to produce isobornyl monochloroacetate. This intermediate is then dissolved in ethyl alcohol and refluxed with potassium thiocyanate to yield isobornyl thiocyanoacetate.[5]
- An alternative method involves the reaction of isoborneol with chloroacetyl chloride and potassium thiocyanate.[1][2]

Historical Formulations

For its application as an insecticide, isobornyl thiocyanoacetate was formulated in various ways, which may provide insights for experimental preparations:

- Solutions: It was commonly dissolved in kerosene or other petroleum oils.[2]
- Emulsions: An example of a historical emulsion contained 5% technical grade isobornyl thiocyanoacetate and 0.6% dioctyl sodium sulfosuccinate.[1][2]
- Other Formulations: It has also been formulated as aerosols, liquid oil sprays, emulsifiable concentrates, and dusts.[1][2]
- Calibration Standard: A commercially available calibration standard exists at a concentration of 100 µg/mL in toluene.[6]

Metabolism and Mechanism of Action (Toxicology)

In living mice, isobornyl thiocyanoacetate has been shown to release hydrogen cyanide (HCN), a reaction catalyzed by glutathione S-transferases.[2] In fish, S-methylation has been observed, and a metabolite, isobornyl alpha-(methylthio)acetate, has been identified.[2][7] The rapid paralytic action of thiocyanates in insects is attributed to the toxophoric thiocyano group. [1][2] The precise molecular targets and signaling pathways underlying its biological effects remain largely uninvestigated in the available literature.[8]

Experimental Protocols

Disclaimer: Detailed, validated protocols for the use of isobornyl thiocyanoacetate in modern cell-based or *in vivo* research are not available in the peer-reviewed literature. The following are general guidelines for the preparation and handling of a hydrophobic compound for *in vitro* screening and should be adapted and validated by the researcher.

Preparation of Stock Solutions

Due to its poor water solubility, isobornyl thiocyanoacetate must be dissolved in an appropriate organic solvent to prepare a concentrated stock solution.

Materials:

- Isobornyl thiocyanoacetate
- Dimethyl sulfoxide (DMSO), cell culture grade
- Ethanol, absolute
- Sterile, amber glass vials or polypropylene tubes
- Calibrated pipettes

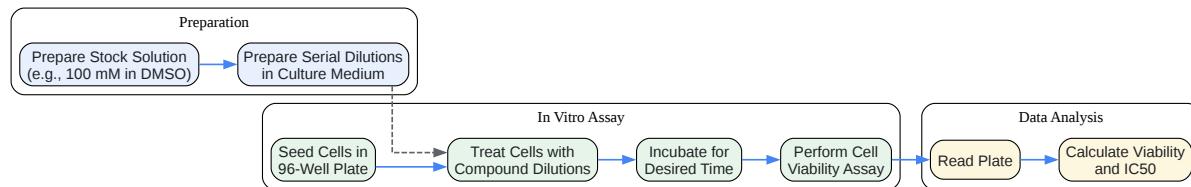
Protocol:

- Accurately weigh the desired amount of isobornyl thiocyanoacetate in a sterile, amber vial.
- Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
- Vortex or sonicate the solution until the compound is completely dissolved.
- Store the stock solution at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Note on Solvent Choice: DMSO is a common solvent for in vitro assays. However, it is crucial to determine the tolerance of the specific cell line to DMSO, as concentrations above 0.1-0.5% (v/v) can be toxic. Ethanol is another option, but it can also have effects on cells at higher concentrations. A vehicle control (cell culture medium with the same final concentration of the solvent) must be included in all experiments.

General Protocol for In Vitro Cell-Based Assays

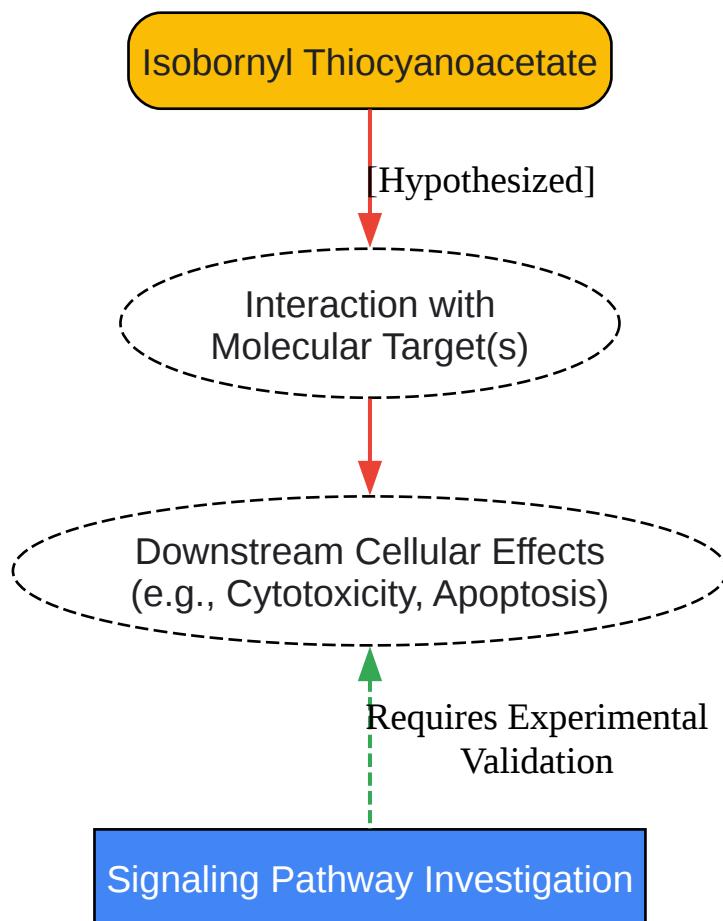
This protocol provides a general workflow for testing the effects of isobornyl thiocyanoacetate on a cell line of interest.


Materials:

- Cell line of interest
- Complete cell culture medium

- 96-well cell culture plates
- Isobornyl thiocyanoacetate stock solution
- Phosphate-buffered saline (PBS)
- Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
- Multichannel pipette
- Plate reader

Protocol:


- Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight in a humidified incubator at 37°C and 5% CO₂.
- Compound Dilution: Prepare serial dilutions of the isobornyl thiocyanoacetate stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration remains constant across all wells.
- Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of isobornyl thiocyanoacetate. Include wells with vehicle control and untreated cells.
- Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- Assessment of Cell Viability: Following incubation, assess cell viability using a suitable assay according to the manufacturer's instructions.
- Data Analysis: Measure the absorbance or fluorescence using a plate reader and calculate the cell viability as a percentage of the vehicle control. Plot the results to determine the IC₅₀ value, if applicable.

[Click to download full resolution via product page](#)

General workflow for in vitro cell-based screening.

Signaling Pathways

Currently, there is no published research that elucidates the specific signaling pathways modulated by isobornyl thiocyanoacetate in mammalian cells or other biological systems relevant to drug development. Researchers interested in this compound would need to conduct initial screening assays to identify potential biological targets and affected pathways. A possible starting point, given its chemical structure, could be to investigate pathways related to cellular stress and apoptosis, considering its known toxicity in insects.

[Click to download full resolution via product page](#)

Hypothesized relationship for investigating signaling pathways.

Safety Precautions

Isobornyl thiocyanoacetate is considered moderately to very toxic, with a probable oral lethal dose in humans estimated to be between 50 and 500 mg/kg.^[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, and safety glasses). Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes, and wash hands thoroughly after handling.^[3] Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.^[3]

Conclusion

Isobornyl thiocyanoacetate is a compound with well-documented insecticidal properties but limited characterization in the context of modern experimental biology and drug discovery. The information provided here on its physical and chemical properties and historical formulations can serve as a foundation for researchers interested in exploring its potential applications. However, the lack of data on its mechanism of action in mammalian systems necessitates careful and systematic investigation, starting with basic *in vitro* assays to determine its biological activity and potential cellular targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. usgs.gov [usgs.gov]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. agriknowledge.affrc.go.jp [agriknowledge.affrc.go.jp]
- 5. ISOBORNYL THIOCYANOACETATE | 20285-28-3 | Benchchem [benchchem.com]
- 6. Isobornyl acetate: properties, applications and toxicity_Chemicalbook [chemicalbook.com]
- 7. Isobornyl thiocyanoacetate [webbook.nist.gov]
- 8. A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Isobornyl Thiocyanoacetate: Formulation and Experimental Considerations]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b087297#formulation-of-isobornyl-thiocyanoacetate-for-experimental-use>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com